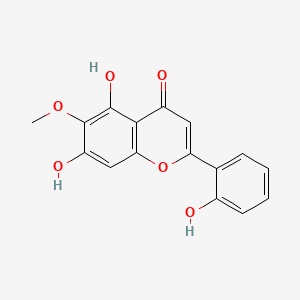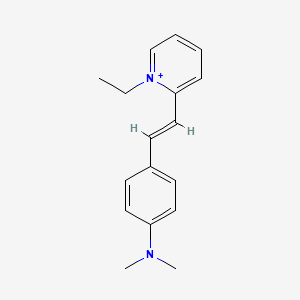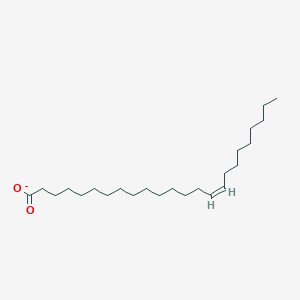![molecular formula C32H55FN3O9P B1239828 [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 104884-43-7](/img/structure/B1239828.png)
[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-506, also known as Tacrolimus, is a macrolide compound isolated from the bacterium Streptomyces tsukubaensis. It is widely recognized for its immunosuppressive properties and is primarily used to prevent the rejection of transplanted organs. Tacrolimus is also used in the treatment of various inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tacrolimus is produced through a complex biosynthetic pathway involving a hybrid type I polyketide synthase/nonribosomal peptide synthetase system. The core structure is formed from a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid starter unit and extender units, followed by a series of post-polyketide synthase tailoring steps .
Industrial Production Methods
Industrial production of Tacrolimus involves fermentation using Streptomyces tsukubaensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The production process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tacrolimus undergoes various chemical reactions, including:
Oxidation: Tacrolimus can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in Tacrolimus.
Substitution: Substitution reactions can occur at specific sites on the macrolide ring.
Common Reagents and Conditions
Common reagents used in the reactions of Tacrolimus include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include various metabolites and analogs of Tacrolimus, which can have different biological activities and therapeutic potentials .
Scientific Research Applications
Tacrolimus has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide biosynthesis and modification.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases.
Industry: Used in the development of new therapeutic agents and formulations
Mechanism of Action
Tacrolimus exerts its effects by binding to an immunophilin called FK506 binding protein 12 (FKBP12). This complex inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By inhibiting calcineurin, Tacrolimus prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: Another immunosuppressant that also inhibits calcineurin but binds to a different immunophilin.
Sirolimus (Rapamycin): A macrolide compound with immunosuppressive properties but a different mechanism of action, targeting the mammalian target of rapamycin (mTOR) pathway.
Uniqueness of Tacrolimus
Tacrolimus is unique in its high potency and specificity for FK506 binding protein 12, making it highly effective in preventing organ rejection and treating autoimmune diseases. Its ability to inhibit calcineurin with high affinity distinguishes it from other immunosuppressants .
Properties
CAS No. |
104884-43-7 |
|---|---|
Molecular Formula |
C32H55FN3O9P |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H55FN3O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(37)45-27-23-29(35-24-26(33)31(38)34-32(35)39)44-28(27)25-43-46(40,41)42-22-21-36(2,3)4/h12-13,24,27-29H,5-11,14-23,25H2,1-4H3,(H-,34,38,39,40,41)/b13-12+ |
InChI Key |
JLGWAGKPIWGUEH-OUKQBFOZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CC(OC1COP(=O)([O-])OCC[N+](C)(C)C)N2C=C(C(=O)NC2=O)F |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC1CC(OC1COP(=O)([O-])OCC[N+](C)(C)C)N2C=C(C(=O)NC2=O)F |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CC(OC1COP(=O)([O-])OCC[N+](C)(C)C)N2C=C(C(=O)NC2=O)F |
Synonyms |
5-fluoro-2'-deoxy-3'-O-oleoyluridine-5'-(2-trimethylammoninoethyl)phosphate T 506 T-506 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-oxolanylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B1239746.png)






![methyl (1R,9S,10S,12R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B1239758.png)



![1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1239768.png)
![1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester](/img/structure/B1239769.png)
